3-(1H-indol-2-yl)-2,2-dimethylpropanoicacid
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Overview
Description
3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring, which is a common structural motif in many biologically active molecules, including pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, oxidized derivatives, and reduced forms of the compound .
Scientific Research Applications
3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves binding to the active site of enzymes or receptors, leading to changes in their function and subsequent biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness: 3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid is unique due to its specific structural features, including the 2,2-dimethylpropanoic acid group, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C13H15NO2/c1-13(2,12(15)16)8-10-7-9-5-3-4-6-11(9)14-10/h3-7,14H,8H2,1-2H3,(H,15,16) |
InChI Key |
VMTQFWYGFLPZLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC2=CC=CC=C2N1)C(=O)O |
Origin of Product |
United States |
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